molecular formula C9H9NO3 B046823 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 90563-93-2

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B046823
CAS RN: 90563-93-2
M. Wt: 179.17 g/mol
InChI Key: VNTNLTOJGXENIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the hydrogen carbonate hydrolysis of corresponding esters, which are prepared by the condensation of salicylamide with various aldehydes and ketones. This process is facilitated by the use of aromatic aldehydes and ketones containing an ortho-carboxy-function, leading to isoindolobenzoxazine structures (Fitton & Ward, 1971). Another innovative method includes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has shown significant stereoselectivity and has been proven to form Z isomers preferentially (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have shown that the oxazine ring adopts specific conformations to optimize structural stability and interaction potential within the molecule. For instance, a novel benzoxazine monomer synthesized from a one-pot Mannich reaction exhibited a half chair conformation, aiming to achieve planarity across the benzoxazine ring by expanding the bond angles (Wattanathana et al., 2021).

Chemical Reactions and Properties

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives undergo a variety of chemical reactions, leading to an array of structurally diverse and functionally rich compounds. These reactions include intramolecular Michael addition and the formation of 2H-1,4-benzoxazine analogs with potential biological activities. Such reactions have been explored for the synthesis of compounds demonstrating considerable anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

Scientific Research Applications

  • Luminescent Materials, Ligands, and Reducing Agents : 3,4-Dihydro-1,3-2H-benzoxazines are utilized as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).

  • Diastereoselective Acylation : Achieving diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazine with 2-phenoxy carbonyl chlorides can lead to the formation of diastereoisomeric compounds, suggesting applications in stereoselective synthesis (Vakarov et al., 2015).

  • Isoindolobenzoxazine Structures : The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids can lead to isoindolobenzoxazine structures, which could have potential applications in organic chemistry and material science (Fitton & Ward, 1971).

  • Study of Benzoic Acids : The synthesis of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates provides a new method for studying the structure of benzoic acids (Štefanić et al., 2001).

  • Environmentally Friendly Synthesis : The sequential synthesis of 2,4-dihydro-2H-1,4-benzoxazines is environmentally friendly and can be used in various scientific research applications (Albanese et al., 2003).

  • Biological and Medicinal Applications : 3,4-dihydro-2H-benzo[1,4]oxazines have applications in biology and medicine. Innovative synthesis methods for these compounds are being developed to enhance their utility (詹淑婷, 2012).

  • Phytotoxic, Antifungal, Antimicrobial, and Antifeedant Properties : 1,4-Benzoxazinones, which are closely related to 3,4-dihydro-2H-1,4-benzoxazines, show potential applications as phytotoxic, antifungal, antimicrobial, and antifeedant compounds. They are also used in pharmaceutical development (Macias et al., 2009).

  • Study of Reaction Mechanisms : The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using strong and weak carboxylic acids and phenols as catalysts was studied using Fourier transform infrared spectroscopy, indicating its use in reaction mechanism studies (Dunkers & Ishida, 1999).

  • Agronomic Utility : These compounds exhibit properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, having potential agronomic utility (Macias et al., 2006).

  • Peptidomimetic Building Blocks : Alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates are synthesized as peptidomimetic building blocks, indicating their use in peptide-related research (Štefanić et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTNLTOJGXENIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396965
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

CAS RN

90563-93-2
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Breznik, V Hrast, A Mrcina, D Kikelj - Tetrahedron: Asymmetry, 1999 - Elsevier
(R)-Monomethyl 2-methyl-2-(2-nitrophenoxy)malonates obtained by PLE catalyzed hydrolysis of the corresponding dimethyl malonates undergo solvent-dependent enantioselective …
Number of citations: 24 www.sciencedirect.com
A Rutar, U Žbontar, D Kikelj, I Leban - Chirality, 1998 - Wiley Online Library
Both enantiomers of 2‐methyl‐3‐oxo‐3,4‐dihydro‐2H‐1,4‐benzoxazine‐2‐carboxylic acid 2 and 2,4‐dimethyl‐3‐oxo‐3,4‐dihydro‐2H‐1,4‐benzoxazine‐2‐carboxylic acid 3 were …
Number of citations: 6 onlinelibrary.wiley.com
J Ilaš, N Lah, I Leban, D Kikelj - Tetrahedron Letters, 2008 - Elsevier
2,4-Dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid on preparation of a mixed anhydride, followed by reduction with sodium borohydride, affords 5,7a,13,13b-…
Number of citations: 1 www.sciencedirect.com
J Ilaš, PŠ Anderluh, MS Dolenc, D Kikelj - Tetrahedron, 2005 - Elsevier
The 2H-1, 4-benzoxazin-3-(4H)-one (1) and 3, 4-dihydro-2H-1, 4-benzoxazine (2) scaffolds have been studied intensively as important heterocyclic systems for building natural 1, 2 and …
Number of citations: 182 www.sciencedirect.com
AS Bourlot, I Sánchez, G Dureng… - Journal of medicinal …, 1998 - ACS Publications
Substituted 1,4-benzoxazines bearing an amino side chain at the 2-position were prepared and were found to have a moderate activity on intracellular calcium. Of the compounds …
Number of citations: 94 pubs.acs.org
M Breznik, A Mrcina, D Kikelj - Tetrahedron: Asymmetry, 1998 - Elsevier
Enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides bearing different substituents in the aromatic ring are obtained by the cyclization of (R)-monomethyl 2-…
Number of citations: 18 www.sciencedirect.com
EN Koini, P Papazafiri, A Vassilopoulos… - Journal of medicinal …, 2009 - ACS Publications
6-Hydroxy-5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine analogues substituted by the lidocaine pharmacophore aminoamide functionality at C4 or N4, …
Number of citations: 59 pubs.acs.org
M Breznik, SG Grdadolnik, G Giester… - The Journal of …, 2001 - ACS Publications
We report that the cis/trans ratio of the proline peptide bond can be strongly influenced by the chirality of the acyl residue preceding proline. Acyl moieties derived from (2S)-2,6-dimethyl-…
Number of citations: 34 pubs.acs.org
F Tratar, G Marc, M Sollner, D Kikelj - 2001 - arkat-usa.org
Two novel retro-inverso analogues of a conformationally restricted carbocyclic muramyl dipeptide (MDP) derivative N-(2-methyl-3-oxo-3, 4-dihydro-2H-1, 4-benzoxazine-2-carbonyl)-L-…
Number of citations: 2 www.arkat-usa.org
M Breznik, SG Grdadolnik, G Giester, I Leban… - Peptides: The Wave of …, 2001 - Springer
Naturally occurring amino acids form predominantly trans peptide bonds, with the exception of proline whose ability to form cis peptide bonds and undergo cisltrans isomerization is well …
Number of citations: 0 link.springer.com

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